4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thieno[2,3-b]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thieno[2,3-b]pyridine Core: The initial step involves the construction of the thieno[2,3-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and 3-oxobutanenitrile, under acidic or basic conditions.
Functional Group Introduction: The introduction of functional groups, such as the hydroxyphenyl and methyl groups, can be accomplished through various substitution reactions. For example, the hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable phenol derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as aniline, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have been studied for their pharmaceutical applications.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused bicyclic structure and have shown potential as fibroblast growth factor receptor inhibitors.
7-hydroxy-3-methyl-5-oxopyrazole[4,3-b]pyridine-6-carboxamide: This compound has a similar core structure and has been investigated for its biological activities.
Uniqueness
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its thieno[2,3-b]pyridine core, combined with the hydroxyphenyl, methyl, oxo, and carboxamide groups, makes it a versatile compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C21H18N2O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H18N2O3S/c1-12-18-16(13-6-5-9-15(24)10-13)11-17(25)23-21(18)27-19(12)20(26)22-14-7-3-2-4-8-14/h2-10,16,24H,11H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
GSZQOCPVPRQTQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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